trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
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Overview
Description
trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid: is an organic compound with the chemical formula C11H9F3O2 and a molecular weight of 236.18 . This compound is characterized by its white to light yellow crystalline appearance and strong oxidizing properties . It is used in various scientific research applications due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-(trifluoromethoxy)benzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- trans-2-(3-(Trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
- trans-2-(3-(Methoxy)phenyl)cyclopropane-1-carboxylic acid
- trans-2-(3-(Chloromethoxy)phenyl)cyclopropane-1-carboxylic acid
Comparison: Compared to similar compounds, trans-2-(3-(Trifluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the trifluoromethoxy group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability. Additionally, the trifluoromethoxy group can influence the compound’s biological activity, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C11H9F3O3 |
---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)17-7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) |
InChI Key |
IAJXPXIHBVDVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
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